N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
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Overview
Description
The compound “N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions, particularly due to the presence of the nitrogen and sulfur atoms in the thiazole ring. They can act as ligands in coordination chemistry, and can undergo electrophilic substitution reactions at the benzene ring .Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
This compound has been evaluated for its anti-inflammatory and analgesic activities . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .
Ulcerogenic Activity
The compound has also been evaluated for its ulcerogenic activity . It has been found that the ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
Lipid Peroxidation Activity
The compound has been evaluated for its lipid peroxidation activities . This suggests that it could potentially be used in the treatment of conditions related to lipid peroxidation .
Antibacterial Activity
Benzothiazole-containing analogues of this compound have shown potent antibacterial activity . For example, compound 2bF and 2eC showed the highest antimicrobial activity against Staphylococcus aureus, being also more active than Triclocarban (TCC), with MIC values of 8 µg/mL versus 16 µg/mL of TCC .
Treatment of Nosocomial Infections
Compound 2bB was found to be much more active than TCC against Enterococcus faecalis , a Gram-positive bacterium that is, unfortunately, strongly responsible for nosocomial infections .
Bactericidal Action
Compound 2bG, although less active than the others, exerts an interesting bactericidal action . This suggests that it could potentially be used in the treatment of bacterial infections .
Mechanism of Action
Target of Action
The primary target of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is the cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to exert its anti-inflammatory and analgesic effects .
Result of Action
The molecular and cellular effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide’s action include a significant reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response .
properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-23-12-6-9(7-13(24-2)15(12)25-3)16(22)20-21-17-19-11-5-4-10(18)8-14(11)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCOVLLJROKASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide |
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